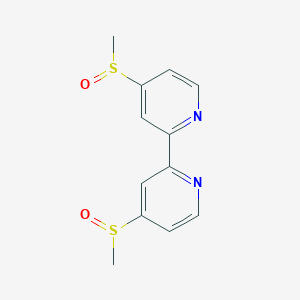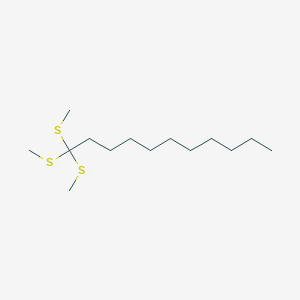
Undecane, 1,1,1-tris(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane, 1,1,1-tris(methylthio)-: is an organic compound with the molecular formula C14H30S3 It is a derivative of undecane, where three methylthio groups are attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of undecane, 1,1,1-tris(methylthio)- typically involves the reaction of undecane with methylthio reagents under controlled conditions. One common method involves the use of tris(methylthio)methyllithium in tetrahydrofuran (THF) at low temperatures, such as -78°C. The reaction proceeds through the formation of intermediate compounds, which are then selectively hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of undecane, 1,1,1-tris(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Undecane, 1,1,1-tris(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undecane, 1,1,1-tris(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of undecane, 1,1,1-tris(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Undecane: A simple alkane with the formula CH.
1,1,1-Tris(methylthio)methane: A related compound with a similar structure but different carbon chain length.
Uniqueness: Undecane, 1,1,1-tris(methylthio)- is unique due to the presence of three methylthio groups on the first carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other undecane derivatives and makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
480424-96-2 |
|---|---|
Fórmula molecular |
C14H30S3 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
1,1,1-tris(methylsulfanyl)undecane |
InChI |
InChI=1S/C14H30S3/c1-5-6-7-8-9-10-11-12-13-14(15-2,16-3)17-4/h5-13H2,1-4H3 |
Clave InChI |
ZPOOWTOROUWUDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(SC)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


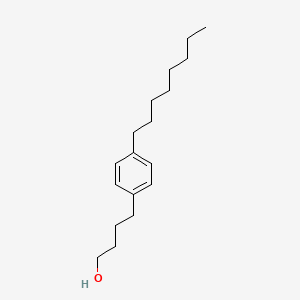
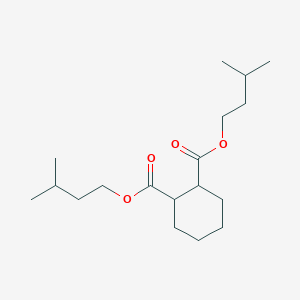
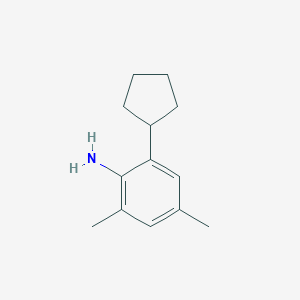
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
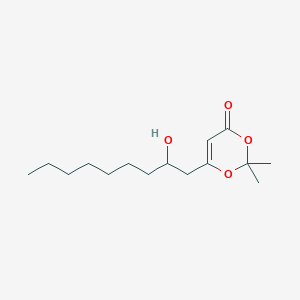
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
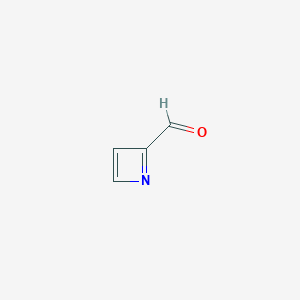
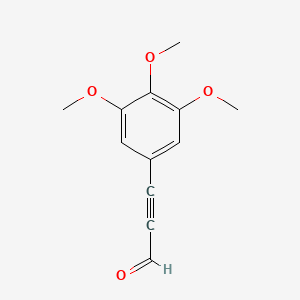
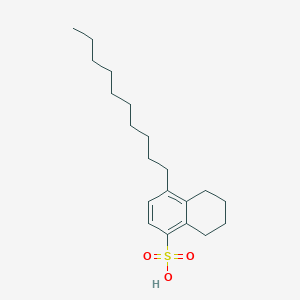
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
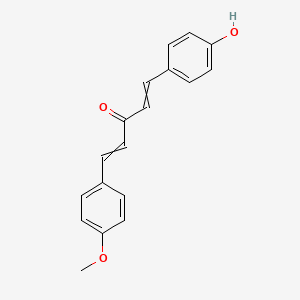
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
